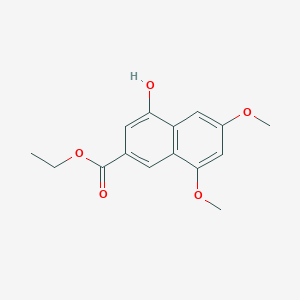
4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its naphthalene core structure, which is substituted with hydroxy, methoxy, and ethyl ester groups. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method can be employed to introduce the methoxy groups onto the naphthalene ring, followed by subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a key consideration in large-scale production.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6,8-dimethoxy-, ethyl ester
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-6,8-dimethoxy-
Substitution: Formation of various substituted naphthalene derivatives
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester exerts its effects is largely dependent on its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxy, methoxy, and ethyl ester groups, making it less reactive.
4-Hydroxy-2-quinolones: Similar in having hydroxy groups but differ in the core structure and additional functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
生物活性
4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14O5
- Molecular Weight : 250.25 g/mol
- CAS Number : Not specifically listed in the provided sources but related compounds indicate a focus on naphthalene derivatives.
Antimicrobial Activity
Research indicates that compounds related to naphthalene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The essential oils containing these compounds have demonstrated stronger activity against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative strains .
Antiparasitic Activity
A study highlighted the potential of naphthyl derivatives in antiparasitic applications. Compounds within this class were evaluated for their effectiveness against Leishmania donovani, with some achieving a notable reduction in parasite burden in vivo .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for the survival of pathogens.
- Membrane Disruption : These compounds can disrupt microbial cell membranes, leading to cell lysis and death.
Case Study 1: Antimicrobial Efficacy
In a recent study, a related compound demonstrated significant antimicrobial activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative for treatment .
Case Study 2: Antiparasitic Screening
Another investigation focused on the compound's effects on Leishmania species. The compound exhibited a dose-dependent reduction in parasite viability, with an observed EC50 value indicating effective concentrations for therapeutic use .
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Related Naphthalene Derivative | Escherichia coli | 20 | |
| Naphthalene-Based Compound | Bacillus subtilis | 10 |
Table 2: Antiparasitic Activity Against Leishmania donovani
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
ethyl 4-hydroxy-6,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-20-15(17)9-5-12-11(13(16)6-9)7-10(18-2)8-14(12)19-3/h5-8,16H,4H2,1-3H3 |
InChIキー |
CBRKNKSHIJXIGO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















